
2,2',3,4,4',5,6-Heptachlorobiphenyl
説明
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl is C12H3Cl7 . It has a molecular weight of 395.32 g/mol . The structure consists of two benzene rings with seven chlorine atoms attached .Physical And Chemical Properties Analysis
2,2’,3,4,4’,5,6-Heptachlorobiphenyl is a solid substance that appears as colorless to light yellow oily liquids or solids . It has a very low solubility of 4.23e-07 mg/mL at 25°C .科学的研究の応用
Solubility in Supercritical Fluids
- Heptachlorobiphenyl exhibits distinct solubility properties in supercritical fluids. Its solubility in supercritical carbon dioxide, modified by n-butane and methanol, has been extensively studied, showing significant solubility enhancements in these modified supercritical fluids. This research can be crucial for environmental remediation processes and analytical applications where solubility in supercritical fluids is a key factor (Anitescu & Tavlarides, 1999).
Environmental Contamination and Exposure
- A study has highlighted the presence of polybrominated diphenyl ethers (PBDEs), including heptachlorobiphenyl, in the blood serum of workers in various environments. This indicates potential occupational exposure and environmental contamination, raising concerns about the health impacts of such contaminants (Sjödin et al., 1999).
Theoretical Chemistry and Toxicity Analysis
- A theoretical chemistry study has used molecular descriptors to understand the toxicity of various polychlorinated biphenyl (PCB) compounds, including heptachlorobiphenyl. The study correlates molecular energy, electronic properties, and topological parameters with the toxicity levels of PCBs, providing insights into their potential health hazards (Eddy, 2020).
Advanced Analytical Techniques
- Research on the development of magnetic metal-organic frameworks for the extraction and detection of PCBs, including heptachlorobiphenyl, in fish samples has been conducted. This study illustrates the advancement in analytical techniques for monitoring environmental contaminants and ensuring food safety (Lin et al., 2015).
Photolysis and Degradation Studies
- Investigations into the photolysis of PCB congeners, such as heptachlorobiphenyl, have revealed significant insights into their degradation pathways. These studies are crucial for understanding the environmental fate of PCBs and developing effective remediation strategies (Wong & Wong, 2006).
Dechlorination and Soil Remediation
- A study on the catalytic dechlorination of heptachlorobiphenyl in soil using Pd/Fe bimetallic catalysis has shown effective removal of this compound from contaminated soil. This research is significant for soil remediation and reducing environmental pollution (He et al., 2008)
作用機序
Target of Action
The primary target of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl is the CLOCK-ARNTL/BMAL1 heterodimer , which plays a crucial role in regulating the circadian rhythm . The compound inhibits the transcriptional activation of PER1, a core component of the circadian clock .
Mode of Action
2,2’,3,4,4’,5,6-Heptachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction leads to changes in the regulation of the circadian rhythm.
Biochemical Pathways
The compound affects the circadian rhythm pathway . By inhibiting the transcriptional activation of PER1, it disrupts the normal functioning of the circadian clock
Result of Action
The molecular and cellular effects of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl’s action are primarily related to its disruption of the circadian rhythm . This could potentially lead to various health effects, given the crucial role of the circadian rhythm in regulating numerous physiological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl. For instance, its hydrophobicity makes it difficult for microorganisms to directly utilize it, affecting its degradation in the environment . Furthermore, its persistence in the environment means that it can remain bioactive for extended periods .
生化学分析
Biochemical Properties
2,2’,3,4,4’,5,6-Heptachlorobiphenyl plays a significant role in biochemical reactions, particularly in mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the PER1 gene by repressing the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1 . Additionally, 2,2’,3,4,4’,5,6-Heptachlorobiphenyl activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Cellular Effects
2,2’,3,4,4’,5,6-Heptachlorobiphenyl has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to interfere with neuronal differentiation of embryonic neural stem cells . The compound’s impact on gene expression includes the inhibition of the basal and circadian expression of the core circadian component PER1 .
Molecular Mechanism
At the molecular level, 2,2’,3,4,4’,5,6-Heptachlorobiphenyl exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound inhibits the PER1 gene by repressing the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1 . Additionally, it activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl change over time. The compound is known for its stability and resistance to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, in a 28-day toxicity study in young rats, 2,2’,3,4,4’,5,6-Heptachlorobiphenyl was found to accumulate in various tissues, including the liver, spleen, central nervous system, and blood . The compound’s biotransformation rate was estimated to be about 5%, with heptachlorobiphenylol identified as a metabolite .
Dosage Effects in Animal Models
The effects of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl vary with different dosages in animal models. In a study involving female rats, oral treatment with 7 mg/kg every other day for three months resulted in significant accumulation of the compound in various tissues . The study also revealed dose-dependent oxidative stress and apoptosis induced by the compound . High doses of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl were associated with toxic effects, including disturbances in the hepatic porphyrin pathway .
Metabolic Pathways
2,2’,3,4,4’,5,6-Heptachlorobiphenyl is involved in several metabolic pathways. The compound undergoes biotransformation via dechlorination, hydroxylation, and ring-opening pathways . During co-metabolic degradation, six metabolic products, including low-chlorinated PCBs and chlorobenzoic acid, were identified . The compound’s metabolism is facilitated by enzymes such as cytochrome P450 and glutathione S-transferases .
Transport and Distribution
Within cells and tissues, 2,2’,3,4,4’,5,6-Heptachlorobiphenyl is transported and distributed through various mechanisms. The compound is known to accumulate in the liver, spleen, central nervous system, and blood . It is transported across cell membranes and localized in specific cellular compartments . The compound’s hydrophobic nature and resistance to degradation contribute to its persistence in tissues .
Subcellular Localization
2,2’,3,4,4’,5,6-Heptachlorobiphenyl exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the membrane and other cellular compartments . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s subcellular distribution plays a crucial role in its biochemical and toxic effects .
特性
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-2-5(6(14)3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEUXBQAKBLKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074235 | |
| Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-47-2 | |
| Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1XED1DKLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



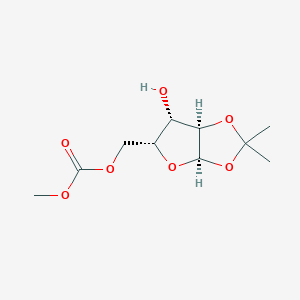

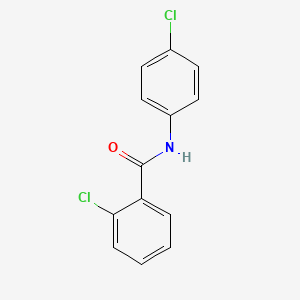

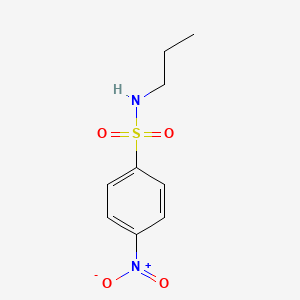
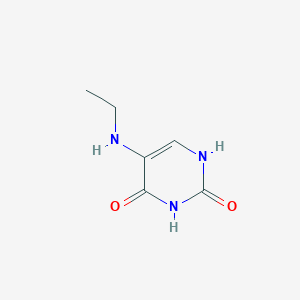


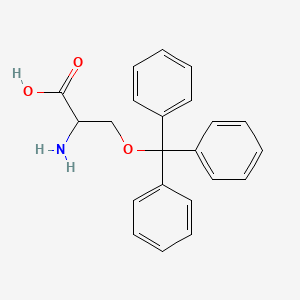

![3-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B1594459.png)


